ethanamine;sulfuric acid
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Overview
Description
It is a colorless gas with a strong ammonia-like odor and is miscible with water and most organic solvents . Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. When combined, ethanamine and sulfuric acid can form ethylammonium sulfate, a salt that has various applications in chemical synthesis and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine can be synthesized through several methods:
Reaction of Ethanol and Ammonia: Ethanol reacts with ammonia in the presence of an oxide catalyst to produce ethanamine, along with diethylamine and triethylamine. [ \text{CH}_3\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia and hydrogen to form ethanamine. [ \text{CH}_3\text{CHO} + \text{NH}_3 + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of ethanamine typically involves the reaction of ethanol with ammonia in the presence of a catalyst. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethanamine undergoes various chemical reactions, including:
Acylation: Ethanamine reacts with acyl chlorides to form amides.
Protonation: Ethanamine can be protonated to form ethylammonium ions.
Oxidation: Ethanamine can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions
Acylation: Ethanamine reacts with acyl chlorides under mild conditions to form amides.
Oxidation: Strong oxidizers such as potassium permanganate are used to oxidize ethanamine to acetaldehyde.
Major Products
Amides: Formed from the acylation of ethanamine.
Acetaldehyde: Formed from the oxidation of ethanamine.
Scientific Research Applications
Ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a nucleophilic base.
Biology: Investigated for its role in biological systems and as a precursor to various biomolecules.
Medicine: Used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: Employed in the production of polymers, herbicides, and corrosion inhibitors.
Mechanism of Action
Ethanamine exerts its effects primarily through its nucleophilic properties. The lone pair of electrons on the nitrogen atom allows ethanamine to participate in various nucleophilic substitution reactions. In biological systems, ethanamine can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH₃NH₂): A primary amine with similar nucleophilic properties but a smaller molecular size.
Propylamine (CH₃CH₂CH₂NH₂): A primary amine with a longer carbon chain, resulting in different physical properties.
Isopropylamine (CH₃CH(NH₂)CH₃): An isomer of propylamine with a branched structure.
Uniqueness
Ethanamine is unique due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings. Its intermediate chain length provides a good balance between volatility and solubility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
ethanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.2H2O4S/c1-2-3;2*1-5(2,3)4/h2-3H2,1H3;2*(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWZVOQKSGWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H11NO8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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